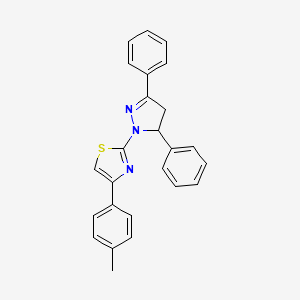

2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-methylphenyl)-1,3-thiazole

Description

This compound belongs to a class of hybrid heterocycles combining a 4,5-dihydropyrazole core with a thiazole ring. Its synthesis typically involves the condensation of chalcone derivatives with thiosemicarbazide to form 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamide intermediates, followed by cyclization with 2-bromo-1-(4-methylphenyl)ethanone to yield the thiazole moiety .

Properties

CAS No. |

296769-61-4 |

|---|---|

Molecular Formula |

C25H21N3S |

Molecular Weight |

395.5 g/mol |

IUPAC Name |

2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-4-(4-methylphenyl)-1,3-thiazole |

InChI |

InChI=1S/C25H21N3S/c1-18-12-14-20(15-13-18)23-17-29-25(26-23)28-24(21-10-6-3-7-11-21)16-22(27-28)19-8-4-2-5-9-19/h2-15,17,24H,16H2,1H3 |

InChI Key |

QRSBFEMNNQHMCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The most widely reported method involves cyclocondensation between 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide and substituted phenacyl bromides in ethanol under reflux. The thioamide group reacts with the α-bromo ketone to form the thiazole ring via nucleophilic substitution and subsequent cyclization.

Key steps :

Optimization and Yields

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 65–82 |

| Temperature | Reflux (80°C) | - |

| Catalyst | Triethylamine | 70–78 |

| Reaction Time | 2–4 hours | - |

Example :

-

4-Methylphenacyl bromide + 5-phenyl-1-phenylpyrazole-3-carbothioamide → Target compound (Yield: 78%, MP: 146–148°C).

Multi-Step Synthesis via Pyrazole Intermediates

Synthetic Pathway

This method involves sequential functionalization of pyrazole precursors:

Critical Intermediates

| Intermediate | Role |

|---|---|

| Ethyl 5-arylpyrazole-3-carboxylate | Core pyrazole scaffold |

| 5-Arylpyrazole-3-carbaldehyde | Electrophilic center for thiazole |

| Pyrazole carbothioamide | Thiol source for cyclization |

Data :

-

Intermediate 5-(4-methylphenyl)-1-phenylpyrazole-3-carbothioamide achieved 85% purity via column chromatography.

Green Chemistry Approaches

Solvent-Free and Catalyst-Free Reactions

Recent studies highlight the use of polyethylene glycol (PEG-400) as a green solvent for Knöevenagel condensation, avoiding hazardous reagents.

Procedure :

Advantages Over Traditional Methods

| Metric | PEG-400 Method | Ethanol Reflux |

|---|---|---|

| Reaction Time | 1–2 hours | 2–4 hours |

| Energy Consumption | Low | High |

| Environmental Impact | Reduced | Moderate |

Structural Characterization and Validation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methylphenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can occur at the pyrazole ring, converting the dihydropyrazole to a fully reduced pyrazole. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and methylphenyl groups. Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens in the presence of a Lewis acid catalyst for electrophilic substitution; nucleophiles in polar solvents for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of fully reduced pyrazole derivatives.

Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiazoles exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of similar thiazole compounds against various bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 µg/mL |

| Compound B | Escherichia coli | 10 µg/mL |

| Compound C | Pseudomonas aeruginosa | 20 µg/mL |

These findings suggest that the compound may possess similar antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Anticancer Properties

Thiazole derivatives have been extensively studied for their anticancer potential. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.

Case Study: Apoptosis Induction

A recent study demonstrated that a related thiazole compound significantly reduced cell viability in human cancer cell lines, including breast and lung cancer cells. The compound was shown to:

- Induce S phase arrest.

- Upregulate pro-apoptotic proteins.

- Downregulate anti-apoptotic proteins.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Similar thiazole derivatives have been reported to inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Table 2: Anti-inflammatory Activity of Thiazole Derivatives

| Compound | Inflammatory Model | Effect Observed |

|---|---|---|

| Compound D | LPS-induced macrophages | Decreased TNF-alpha levels |

| Compound E | Carrageenan-induced paw edema | Reduced edema by 30% |

These results indicate that the compound may also be beneficial in treating inflammatory diseases.

Target Interactions

Thiazole derivatives often interact with multiple biological targets, including enzymes and receptors involved in disease pathways. The unique structure of 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-methylphenyl)-1,3-thiazole allows it to engage in hydrogen bonding and π-π interactions with target proteins.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption characteristics and metabolic stability, although detailed pharmacokinetic studies are needed.

Mechanism of Action

The mechanism of action of 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-methylphenyl)-1,3-thiazole is not well-documented. based on its structure, it may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions). These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Features

The target compound shares a conserved 4,5-dihydropyrazole-thiazole scaffold with several analogues. Key structural variations lie in substituent groups on the phenyl rings and thiazole moiety:

Key Observations :

- Electron Effects : Halogen substituents (Cl, F) enhance antimicrobial activity but may reduce solubility . The target compound’s 4-methylphenyl group offers moderate lipophilicity, favoring membrane penetration without excessive hydrophobicity.

- Conformational Flexibility : Isostructural analogues (e.g., compounds 4 and 5) exhibit planar molecular conformations except for perpendicularly oriented fluorophenyl groups, which influence crystal packing . The methyl group in the target compound may induce similar packing effects.

Physicochemical Properties

- Melting Points : Analogues exhibit melting points between 210–250°C (e.g., 248–250°C for 2-2b), correlating with crystallinity and substituent polarity . The target compound’s methyl group likely results in a comparable range.

- Crystal Packing : Isostructural compounds 4 and 5 adopt triclinic (P 1) symmetry with two independent molecules per asymmetric unit. The target compound’s packing may differ due to the smaller methyl group versus halogens .

Computational and Analytical Characterization

- DFT Studies: Analogues like (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone have been analyzed for electronic properties using DFT . The target compound’s methyl group would alter HOMO-LUMO gaps, affecting reactivity.

- Spectroscopy : IR and NMR data for analogues confirm C=C/C=N stretches and aromatic proton environments . The target compound’s 4-methylphenyl would show distinct ¹H-NMR signals (~δ 2.35 ppm for CH₃).

Biological Activity

The compound 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-methylphenyl)-1,3-thiazole has garnered significant attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 398.52 g/mol. Its structure features a thiazole ring linked to a pyrazole moiety, which is known for contributing to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole-containing compounds. For instance, the compound demonstrated significant cytotoxicity against various cancer cell lines:

In vitro assays indicated that the compound inhibits cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl rings can enhance anticancer activity.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. The minimum inhibitory concentration (MIC) values were determined for several derivatives:

These results indicate that the compound exhibits potent antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory effects of thiazole derivatives have been documented in several studies. The compound has shown to reduce inflammation markers in vitro:

- TNF-alpha Inhibition : Significant reduction in TNF-alpha levels was observed when treated with the compound.

- IL-6 Reduction : The compound also inhibited IL-6 production in macrophage cultures.

These findings suggest that the compound may serve as an effective anti-inflammatory agent by modulating cytokine production.

Case Studies

- Anticancer Mechanism Study : A study investigated the effects of the compound on MCF7 cells and reported a significant increase in apoptotic markers such as caspase-3 activation and PARP cleavage, indicating its potential as a chemotherapeutic agent.

- Antimicrobial Efficacy Study : Another research evaluated the antimicrobial effects against Staphylococcus aureus, demonstrating that the compound could inhibit biofilm formation, which is crucial for treating chronic infections.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-methylphenyl)-1,3-thiazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of a 3,5-diaryl-4,5-dihydro-1H-pyrazole precursor with a substituted thiazole intermediate. Key steps include refluxing in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and recrystallization (e.g., DMF-EtOH mixtures). Optimizing stoichiometry, reaction time (typically 2–4 hours), and purification steps (e.g., column chromatography) can improve yields (>70%) and purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. Key spectral signatures include:

- ¹H NMR : Doublets for pyrazoline CH₂ protons (δ 3.2–4.1 ppm), aromatic protons (δ 6.8–7.6 ppm), and thiazole C-H (δ 7.3–7.5 ppm).

- FT-IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-S (670–730 cm⁻¹).

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients. Cross-reference with synthetic intermediates to confirm regioselectivity .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Begin with in vitro anti-inflammatory screening using lipopolysaccharide (LPS)-induced RAW264.7 macrophages to measure nitric oxide (NO) inhibition. Use indomethacin or dexamethasone as positive controls. IC₅₀ values <20 μM warrant progression to cytokine profiling (TNF-α, IL-6) and cytotoxicity assays (MTT/WST-1) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of anti-inflammatory activity in this compound?

- Methodological Answer :

- Pharmacophore Mapping : Identify critical moieties (e.g., 4-methylphenyl on thiazole, dihydropyrazole conformation) using analogues with substitutions at pyrazole C3/C5 or thiazole C4.

- In Silico Tools : Perform CoMFA/CoMSIA to correlate steric/electronic properties with NO inhibition. Prioritize derivatives with logP <4.5 for improved solubility.

- Key Finding : Methyl groups at thiazole C4 enhance membrane permeability, while electron-withdrawing groups on pyrazole aryl rings improve target engagement .

Q. What crystallographic refinement protocols are recommended for resolving its 3D structure?

- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement. Key parameters:

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K, θ range 2.5–25.0°.

- Refinement : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically.

- Validation : R-factor <0.05, wR₂ <0.15, and Flack parameter <0.1. Cross-validate with WinGX/ORTEP for packing analysis .

Q. How can molecular docking predict interactions with enzymes like 14-α-demethylase (CYP51)?

- Methodological Answer :

- Protein Preparation : Retrieve CYP51 structure (PDB: 3LD6), remove water, add hydrogens, and assign charges (AMBER/CHARMM force fields).

- Docking Workflow : Use AutoDock Vina or Schrödinger Glide. Define the active site around the heme cofactor (grid box: 20 × 20 × 20 Å).

- Validation : Compare docking poses with known inhibitors (e.g., fluconazole). Prioritize compounds with hydrogen bonds to Tyr118/Arg130 and π-π stacking with Phe228 .

Q. What advanced in vivo models are appropriate for assessing efficacy in sepsis?

- Methodological Answer :

- Murine Sepsis Model : Induce sepsis via cecal ligation and puncture (CLP). Administer compound (10–50 mg/kg, i.p.) at 0, 12, and 24 hours post-CLP.

- Endpoints : Monitor survival rate (72 hours), bacterial load (CFU/mL in blood), and organ damage (serum ALT/Cr).

- Controls : Include sham-operated and dexamethasone-treated groups. Statistical analysis via Kaplan-Meier/log-rank test .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.